N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It’s known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to cell growth and apoptosis .
Pharmacokinetics
The compound is soluble in non-polar organic solvents and sparingly soluble in ethanol, but insoluble in water This suggests that the compound may have limited bioavailability due to its poor water solubility
Result of Action
The compound has shown potent activities against certain cancer cell lines. For instance, similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound may have potential as an antitumor agent.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that the compound’s action may be influenced by the polarity of the environment Additionally, the compound’s stability could be affected by factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step often involves the coupling of the oxadiazole intermediate with a benzodioxole derivative using a coupling reagent such as EDCI or DCC.
Attachment of the isopropylthio group: This can be done through a nucleophilic substitution reaction where the benzyl group is substituted with an isopropylthio group using an appropriate thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC.
Major Products
Sulfoxides and sulfones: From oxidation of the isopropylthio group.
Reduced oxadiazole derivatives: From reduction reactions.
Substituted benzyl derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- **N-(5-(4-ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the isopropylthio group, which can impart different chemical and biological properties compared to its analogs with methylthio or ethylthio groups
Properties
IUPAC Name |
N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(2)28-15-6-3-13(4-7-15)9-18-22-23-20(27-18)21-19(24)14-5-8-16-17(10-14)26-11-25-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKISMCVAOCOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.